
5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a nitrophenyl group and an isopropyl group attached to the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-nitrobenzaldehyde with isopropylamine in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate then undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-3-(propan-2-yl)-1,2-oxazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-(3-Methylphenyl)-3-(propan-2-yl)-1,2-oxazole: Contains a methyl group instead of a nitro group, leading to different electronic and steric effects.
5-(3-Chlorophenyl)-3-(propan-2-yl)-1,2-oxazole:
Uniqueness
5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole is unique due to the presence of the nitro group, which imparts specific electronic properties and reactivity
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
5-(3-nitrophenyl)-3-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)11-7-12(17-13-11)9-4-3-5-10(6-9)14(15)16/h3-8H,1-2H3 |
Clé InChI |
WJOIYYPLFFIFKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


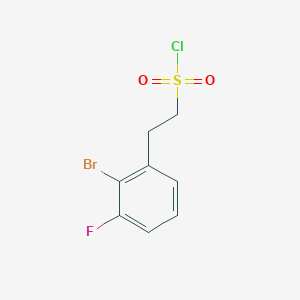



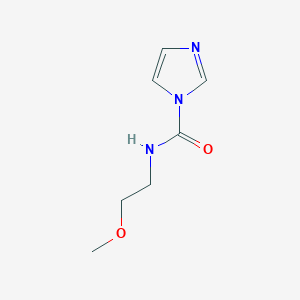
![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13178664.png)
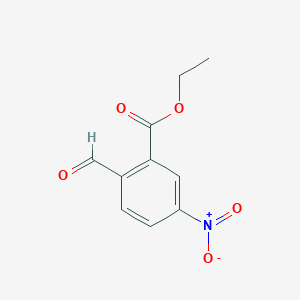

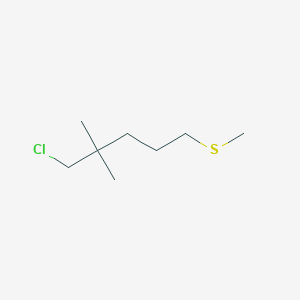
![N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide](/img/structure/B13178699.png)

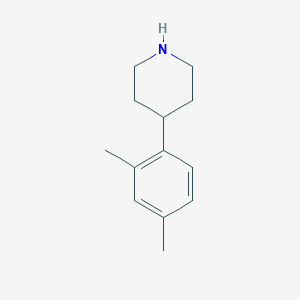
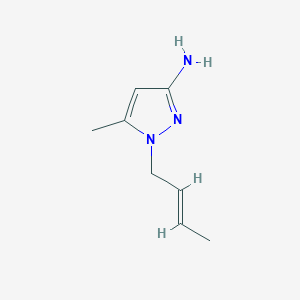
![1-Thia-4-azaspiro[4.4]nonane](/img/structure/B13178735.png)
